N'-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene]-1H-indole-3-carbohydrazide
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Overview
Description
N-[(1-ethyl-3,5-dimethyl-4-pyrazolyl)methylideneamino]-1H-indole-3-carboxamide is an indolecarboxamide.
Scientific Research Applications
Antimicrobial and Anti-inflammatory Properties
N'-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene]-1H-indole-3-carbohydrazide derivatives demonstrate significant antimicrobial and anti-inflammatory activities. These properties are attributed to their structure and chemical composition, making them potential candidates for pharmaceutical development in combating various infections and inflammatory conditions (Narayana et al., 2009).
Anticancer and Antiproliferative Activities
These compounds have shown promising results in inhibiting cancer cell growth and proliferation. Various studies indicate their effectiveness against different cancer cell lines, including human liver cancer cells (HepG2) and breast cancer cells (BT474), due to their antiproliferative properties (Datong Zhang et al., 2011).
Applications in Molecular Docking and Spectroscopy
The derivatives of this compound are also utilized in molecular docking and spectroscopy studies. Their unique molecular structure makes them suitable for exploring interactions with various biological targets, which is crucial in drug design and discovery processes (Karrouchi et al., 2020).
Antioxidant Properties
These compounds exhibit significant antioxidant activities, which is essential in combating oxidative stress-related diseases. Their efficacy as antioxidants can be leveraged in developing therapeutic agents for diseases where oxidative stress plays a critical role (Bingul et al., 2019).
Leishmanicidal Activities
Research has shown that certain derivatives of this compound class possess leishmanicidal activities, making them potential candidates for the development of new treatments for leishmaniasis, a tropical disease caused by parasitic protozoans (Bernardino et al., 2006).
Properties
Molecular Formula |
C17H19N5O |
---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
N-[(E)-(1-ethyl-3,5-dimethylpyrazol-4-yl)methylideneamino]-1H-indole-3-carboxamide |
InChI |
InChI=1S/C17H19N5O/c1-4-22-12(3)14(11(2)21-22)10-19-20-17(23)15-9-18-16-8-6-5-7-13(15)16/h5-10,18H,4H2,1-3H3,(H,20,23)/b19-10+ |
InChI Key |
ZOTYKHWGDRVZAA-VXLYETTFSA-N |
Isomeric SMILES |
CCN1C(=C(C(=N1)C)/C=N/NC(=O)C2=CNC3=CC=CC=C32)C |
SMILES |
CCN1C(=C(C(=N1)C)C=NNC(=O)C2=CNC3=CC=CC=C32)C |
Canonical SMILES |
CCN1C(=C(C(=N1)C)C=NNC(=O)C2=CNC3=CC=CC=C32)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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